Nedaplatin -

Nedaplatin

Catalog Number: EVT-8183101
CAS Number:
Molecular Formula: C2H8N2O3Pt
Molecular Weight: 303.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nedaplatin is a second-generation cisplatin analogue with antineoplastic activity. Containing a novel ring structure in which glycolate is bound to the platinum by a bidentate ligand, nedaplatin forms reactive platinum complexes that bind to nucelophillic groups in DNA, resulting in intrastrand and interstrand DNA cross-links, apoptosis and cell death. This agent appears to be less nephrotoxic and neurotoxic compared to both cisplatin and carboplatin.
Classification

Nedaplatin is classified as a platinum coordination complex. It belongs to the category of alkylating agents, which work by binding to DNA and inhibiting replication and transcription processes in cancer cells .

Synthesis Analysis

The synthesis of nedaplatin involves several steps that typically include the reaction of cis-diamminedichloroplatinum(II) with various ligands. A notable method involves using silver nitrate and cisdiiododiamminoplatinum(II) as key reactants. The steps include:

  1. Dissolution: Silver nitrate is dissolved in purified water.
  2. Reaction: Cisdiiododiamminoplatinum(II) is added, and the mixture is stirred for 2-5 hours.
  3. Filtration: The mixture is filtered to obtain a clear solution.
  4. Addition of Sodium Gluconate: Sodium gluconate is introduced to the filtrate and allowed to react for another 2-5 hours.
  5. Concentration: The solution is concentrated under reduced pressure until dry, followed by re-dissolution in ice water and final filtration to yield the nedaplatin product .

This method ensures high purity and stability of the final product, making it suitable for industrial production.

Molecular Structure Analysis

Nedaplatin's molecular formula is C12H18Cl2N4O4PtC_{12}H_{18}Cl_{2}N_{4}O_{4}Pt. The structure features a platinum atom coordinated with two ammonia molecules and two chloride ions. The geometry around the platinum center is typically square planar, which is characteristic of many platinum complexes.

Relevant Data

  • Molecular Weight: Approximately 300.1 g/mol.
  • Melting Point: Decomposes at temperatures between 118-123 °C .

The structural characteristics contribute to its ability to interact with DNA, forming cross-links that inhibit cell division.

Chemical Reactions Analysis

Nedaplatin undergoes several chemical reactions that are crucial for its anticancer activity:

  1. Hydrolysis: In aqueous environments, nedaplatin can hydrolyze to form reactive species that bind to DNA.
  2. DNA Binding: The primary mechanism involves the formation of covalent bonds with DNA bases (adenine and guanine), leading to cross-linking that prevents DNA replication .
  3. Combination Therapies: Nedaplatin has been shown to enhance the effectiveness of other chemotherapeutic agents when used in combination therapies .

These reactions are pivotal for its therapeutic effects against various cancer types.

Mechanism of Action

Nedaplatin exerts its anticancer effects primarily through:

  • DNA Cross-Linking: It binds to DNA bases, leading to cross-links that inhibit DNA replication and transcription.
  • Induction of Apoptosis: The formation of these cross-links activates cellular pathways that lead to programmed cell death (apoptosis), particularly in cancer cells .
  • Overcoming Resistance: Compared to cisplatin, nedaplatin has shown potential in overcoming resistance mechanisms present in certain cancer cells .

The detailed mechanism involves complex interactions at the molecular level that disrupt normal cellular processes.

Physical and Chemical Properties Analysis

Nedaplatin possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water, which facilitates its administration in clinical settings.
  • Stability: Exhibits stability under controlled conditions but can decompose upon exposure to heat or light.

Relevant Data

  • pH Range: Optimal activity often observed within physiological pH ranges.
  • Storage Conditions: Should be stored away from light and moisture to maintain efficacy .

These properties are critical for ensuring the drug's effectiveness during storage and administration.

Applications

Nedaplatin has diverse applications in oncology:

  1. Cancer Treatment: Primarily used for treating various solid tumors, including those of the lung, head and neck, and gynecological cancers .
  2. Combination Therapy: Frequently used in conjunction with other chemotherapeutic agents to enhance efficacy and overcome drug resistance .
  3. Research Applications: Investigated for novel formulations such as liposomal encapsulations that improve delivery and reduce side effects .

The ongoing research into nedaplatin formulations aims to enhance its therapeutic index while minimizing adverse effects associated with traditional chemotherapy.

Introduction to Nedaplatin in Oncology

Platinum-based chemotherapeutic agents constitute a cornerstone of modern anticancer therapy, with Nedaplatin (cis-diammine-glycolatoplatinum) emerging as a significant pharmacological advancement within this class. As a rationally designed second-generation platinum complex, Nedaplatin addresses critical limitations of first-generation agents while maintaining robust antineoplastic activity. Its development represents a strategic evolution in platinum-based chemotherapy, balancing therapeutic efficacy with toxicity mitigation across multiple solid malignancies. The compound's distinctive molecular architecture enables differential pharmacokinetic behavior and DNA interaction mechanisms compared to foundational platinum agents, positioning it as a valuable therapeutic alternative in specific clinical and geographical contexts [1] [10].

Historical Development and Rationale for Second-Generation Platinum Analogues

The development of Nedaplatin originated from systematic efforts to overcome the dose-limiting toxicities of cisplatin, particularly nephrotoxicity and severe gastrointestinal adverse effects that compromised treatment continuity and patient quality of life. Synthesized in 1983 by Shionogi Pharmaceutical Company (Japan), Nedaplatin retained cisplatin's ammine carrier ligands while innovatively substituting the chloride leaving groups with a glycolate bidentate ligand. This structural modification yielded a five-membered ring configuration that fundamentally altered the compound's biochemical behavior [1] [5].

The molecular redesign addressed two primary pharmacological challenges:

  • Reduced renal accumulation: The glycolate ligand diminished proximal tubule uptake, directly addressing cisplatin's nephrotoxic mechanisms
  • Modified hydrolysis kinetics: Slower aquation rates produced fewer highly reactive platinum species in systemic circulation, potentially lowering non-target organ toxicity while maintaining cytotoxic potential within tumor microenvironments [1] [10]

Table 1: Key Developmental Milestones for Nedaplatin

YearDevelopment PhaseSignificance
1983Initial synthesisDesigned as cisplatin analogue with glycolate ligand
1986-1992Phase I clinical trialsEstablished maximum tolerated dose (120 mg/m²) and dose-limiting thrombocytopenia
1995Japanese approvalMarketed as Aqupla® for head/neck, testicular, lung, and cervical cancers
2000sPharmacokinetic modelingIshibashi formula established: Dose = AUC × (0.0738 × creatinine clearance + 4.47)
2010sPhase III validationRandomized trials in nasopharyngeal carcinoma and NSCLC

Mechanistically, Nedaplatin undergoes hydrolytic activation intracellularly, where the glycolate moiety is cleaved to generate reactive platinum species. These species form both intrastrand and interstrand DNA cross-links analogous to cisplatin, but with differing sequence specificity and adduct conformation. Crucially, while Nedaplatin demonstrates cross-resistance with cisplatin in many model systems, its distinct chemical properties confer variable activity in certain cisplatin-resistant cell lines, suggesting incomplete cross-resistance profiles potentially valuable in salvage therapies [1] [8].

Comparative Efficacy and Toxicity Profile Relative to Cisplatin and Carboplatin

Table 2: Molecular and Pharmacodynamic Comparison of Platinum Agents

ParameterCisplatinCarboplatinNedaplatin
Molecular structureTwo ammine groups, two chloride ligandsCyclobutanedicarboxylate leaving groupGlycolate bidentate leaving group
DNA binding kineticsRapidIntermediateIntermediate
Primary resistance mechanismsEnhanced repair, reduced uptakeEnhanced repair, reduced uptakeEnhanced repair (partial)
Protein binding>90%40-50%Lower than cisplatin
Elimination half-life30-100 minutes2-6 hours1.1-4.4 hours

Clinical studies across diverse malignancies demonstrate that Nedaplatin achieves therapeutic equivalence to cisplatin in multiple cancer types when properly dosed according to renal function parameters:

  • Non-Small Cell Lung Cancer (NSCLC): A comprehensive meta-analysis of 14 randomized trials (1,242 patients) demonstrated equivalent overall response rates (35.8% vs. 35.5%; RR=1.01, 95% CI 0.87-1.17) and comparable median overall survival between Nedaplatin- and cisplatin-based regimens. Subgroup analyses confirmed consistency across different combination partners (gemcitabine, paclitaxel, vinorelbine) [8].

  • Nasopharyngeal Carcinoma (NPC): The landmark phase III randomized trial (402 patients) established non-inferior progression-free survival for Nedaplatin concurrent with radiotherapy versus cisplatin (89.9% vs 87.9% at 3 years; difference 2.0%, 95% CI -4.3 to 8.3), meeting predefined non-inferiority margins. This trial provided level I evidence supporting Nedaplatin-based chemoradiation as a standard option in endemic regions [9].

  • Malignant Pleural Effusion: Intrapleural Nedaplatin demonstrated equivalent overall response rates to cisplatin (62.73% vs 54.13%; P=0.154) with significantly reduced requirement for antiemetic interventions [2].

The differential toxicity profile constitutes Nedaplatin's most significant clinical distinction:

  • Renal Toxicity: Nedaplatin demonstrates substantially reduced nephrotoxicity compared to cisplatin. Grade 1-4 nephrotoxicity incidence is significantly lower (OR=0.40, 95% CI 0.24-0.68; P=0.001), eliminating the need for extensive hydration protocols [1] [8].

  • Gastrointestinal Effects: Cisplatin induces significantly higher rates of severe nausea/vomiting (OR=0.28, 95% CI 0.20-0.40; P<0.001), with Nedaplatin offering improved patient tolerability during infusion and recovery phases [8] [9].

  • Hematological Profile: Nedaplatin exhibits increased thrombocytopenia risk (grade 3/4 OR=1.68, 95% CI 1.18-2.40; P=0.005) but comparable neutropenia incidence to cisplatin. This represents a clinically manageable trade-off through routine blood monitoring [1] [8].

Table 3: Comparative Clinical Efficacy Across Tumor Types

MalignancyRegimenResponse RateSurvival OutcomeKey Trials
Locally Advanced NPCNedaplatin+RT vs Cisplatin+RT3-year PFS: 89.9% vs 87.9%Non-inferior (HR 0.83; 95% CI 0.52–1.31)Zhang 2018 [9]
Advanced NSCLCNedaplatin combinations35.8% vs cisplatin 35.5%Median OS equivalence (HR=1.02, 95% CI 0.85-1.22)Meta-analysis (14 trials) [8]
Esophageal CancerNedaplatin+5-FU/Paclitaxel41.7-62.8%Comparable to cisplatin regimensMultiple phase II [1]
Uterine Cervical CancerNedaplatin+IrInotecan75.8% responseSimilar survival outcomesYamaguchi 2013 [1]

Regulatory Approval and Geographic Utilization Patterns

Nedaplatin exhibits distinctive geographical approval patterns reflecting region-specific clinical evaluation and healthcare priorities. Japan's Pharmaceuticals and Medical Devices Agency (PMDA) granted the first global approval in 1995 based on comprehensive domestic clinical trials demonstrating efficacy in head and neck, testicular, lung, and cervical cancers with improved tolerability versus cisplatin. This established Japan as the primary innovator and early adopter of Nedaplatin therapy [5] [10].

Subsequent regulatory milestones include:

  • China (2005): Approval for esophageal and head/neck cancers following local phase III trials, with particular adoption in nasopharyngeal carcinoma endemic regions
  • South Korea (2007): Limited approval for specific cisplatin-intolerant cases
  • Absence of FDA/EMA approval: Despite demonstrated efficacy, no submissions for Western regulatory approval exist, creating a significant geographical therapeutic disparity [5] [6]

The compound's utilization is concentrated in East Asian oncology practices where it fulfills specific therapeutic niches:

  • Renal-impaired patients: Alternative to cisplatin in chemoradiation protocols without hydration requirements
  • Cisplatin-intolerant cases: Management of severe emesis or neurotoxicity while maintaining platinum efficacy
  • Combination radiosensitization: Particularly in nasopharyngeal carcinoma where concurrent chemoradiation is standard [6] [9]

Clinical guidelines reflect this regional divergence:

  • Japanese Society of Medical Oncology: Recommends Nedaplatin as a category 1 option for head and neck cancers
  • Chinese Anti-Cancer Association: Includes Nedaplatin as preferred concurrent chemotherapy for stage II-IVB nasopharyngeal carcinoma
  • NCCN Guidelines: No inclusion due to absence of FDA approval, creating a therapeutic gap for Asian diaspora populations in Western countries [6] [9]

Properties

Product Name

Nedaplatin

IUPAC Name

azanide;2-hydroxyacetic acid;platinum(2+)

Molecular Formula

C2H8N2O3Pt

Molecular Weight

303.18 g/mol

InChI

InChI=1S/C2H4O3.2H2N.Pt/c3-1-2(4)5;;;/h3H,1H2,(H,4,5);2*1H2;/q;2*-1;+2

InChI Key

KLNFSAOEKUDMFA-UHFFFAOYSA-N

SMILES

C(C(=O)O)O.[NH2-].[NH2-].[Pt+2]

Canonical SMILES

C(C(=O)O)O.[NH2-].[NH2-].[Pt+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.